molecular formula C9H12ClN B1598539 N-(2-chlorobenzyl)-N-ethylamine CAS No. 62924-61-2

N-(2-chlorobenzyl)-N-ethylamine

Cat. No.: B1598539
CAS No.: 62924-61-2
M. Wt: 169.65 g/mol
InChI Key: QWMNTOVGKJAROU-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the significance of N-(2-chlorobenzyl)-N-ethylamine lies in its utility as a precursor for constructing more elaborate molecular frameworks. The reactivity of its functional groups—the nucleophilic secondary amine and the benzyl (B1604629) group susceptible to various transformations—allows for its incorporation into a range of molecular scaffolds.

A prominent example of its application is in the synthesis of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine. google.comgoogle.com This derivative is a key intermediate in the preparation of the pharmaceutical agent Ticlopidine. google.comgoogle.com The synthesis of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine has been approached through several methods. One common industrial process involves the reaction of 2-thiophene acetonitrile (B52724) with 2-chlorobenzylamine (B130927) in the presence of hydrogen and a hydrogenation catalyst, such as Raney nickel or palladium on carbon. google.comgoogle.com This method is favored for its directness, utilizing commercially available starting materials. google.com

Another synthetic route involves the reaction of 2-(2-thienyl)ethylamine with a 2-chlorobenzyl halide or sulfonate. google.comchemicalbook.com The reaction conditions for this N-alkylation can be varied, with different solvents and bases being employed to optimize the yield. For instance, the reaction can be carried out in toluene (B28343) with an aqueous solution of sodium hydroxide (B78521). google.com The hydrochloride salt of the resulting amine can then be isolated. google.com

The following table summarizes various reported yields for the synthesis of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine hydrochloride under different reaction conditions.

ReactantsCatalyst/BaseSolventReaction TimeYield (%)Reference
(2-thien-2-yl)ethylamine, (chloro-2)benzyl chloride5N NaOH, methyltrioctylammonium chlorideToluene48 hours84.8 google.com
(2-thien-2-yl)ethylamine, (chloro-2)benzyl chloride5N NaOHToluene70 hours53.4 google.com
(2-thien-2-yl)ethylamine, (chloro-2)benzyl chlorideK2CO3 (2.5 M)TolueneNot Specified51.5 google.com
2-thiophene acetonitrile, 2-chlorobenzylamineRaney nickel or Pd/CMethanol (B129727)Not SpecifiedGood google.comgoogle.com

These synthetic strategies highlight the role of the this compound scaffold as a crucial component in the assembly of heterocyclic compounds of pharmaceutical interest.

Relevance in Medicinal Chemistry and Pharmaceutical Development

The primary relevance of this compound in medicinal chemistry is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). As previously mentioned, its derivative, N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, is a direct precursor to Ticlopidine, an antiplatelet drug. google.comgoogle.comchemicalbook.com Ticlopidine functions by inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation.

The synthesis of Ticlopidine from N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine involves a cyclization reaction to form the tetrahydrothienopyridine core structure of the final drug molecule. This transformation underscores the importance of the specific arrangement of the functional groups within the intermediate.

The physical and chemical properties of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine hydrochloride, the common isolated form, are important for its handling and use in pharmaceutical manufacturing.

PropertyValueReference
Molecular FormulaC13H15Cl2NS chemicalbook.com
Molecular Weight288.24 g/mol chemicalbook.com
Melting Point143-148 °C google.comchemicalbook.com
AppearanceWhite to Off-White Solid chemicalbook.com
SolubilitySlightly soluble in DMSO and Methanol chemicalbook.com

The study of such intermediates is a critical aspect of pharmaceutical development, focusing on optimizing synthesis routes to improve efficiency and reduce costs.

Emerging Applications in Materials Science and Agrochemical Research

Despite its established role in pharmaceutical synthesis, the application of this compound in the fields of materials science and agrochemical research is not well-documented in contemporary scientific literature. A thorough review of available research reveals a lack of specific studies detailing the use of this compound or its direct derivatives in the development of new polymers, functional materials, pesticides, or herbicides.

While related structures, such as other substituted N-benzylethylamines, may find applications in these areas, specific research focusing on the N-(2-chlorobenzyl) moiety in combination with an N-ethylamine group for these purposes is not apparent. Therefore, at present, the potential for this compound as a building block in materials science and agrochemical research remains an unexplored area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNTOVGKJAROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405937
Record name N-(2-chlorobenzyl)-N-ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-61-2
Record name N-(2-chlorobenzyl)-N-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-chlorophenyl)methyl](ethyl)amine
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Advanced Synthetic Strategies and Mechanistic Insights for N 2 Chlorobenzyl N Ethylamine and Its Analogs

Synthesis of Key Intermediates and Derivatives

Synthesis of Urea (B33335) and Oxazole (B20620) Derivatives Containing the Chlorophenyl-Ethylamine Moiety

The synthesis of urea and oxazole derivatives incorporating the chlorophenyl-ethylamine structural motif is a significant area of research, driven by the potential biological activities of these compounds. Various synthetic methodologies have been developed to access these derivatives, often starting from N-(2-chlorobenzyl)-N-ethylamine or related precursors.

The preparation of urea derivatives can be achieved through several routes. A common method involves the reaction of an amine with an isocyanate. researchgate.net For the synthesis of unsymmetrical ureas, the reaction of amines with phosgene (B1210022) or its safer equivalents, like N,N'-carbonyldiimidazole (CDI), is a widely used strategy. nih.gov This approach typically proceeds through an isocyanate intermediate which then reacts with a second amine to form the final urea product. nih.gov The use of CDI is often preferred due to its solid nature and the avoidance of toxic byproducts associated with phosgene. nih.gov Another approach involves the direct reaction of primary aliphatic amines with carbon dioxide under catalyst- and solvent-free conditions, which forms an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate that subsequently dehydrates to the urea derivative. rsc.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of unsymmetrical ureas from aryl chlorides and triflates with sodium cyanate. organic-chemistry.org

Oxazole rings can be constructed through various cyclization strategies. One common method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. uminho.pt Modified versions of this reaction are frequently employed. uminho.pt Another approach involves the cycloisomerization of N-propargylamides, which can be catalyzed by transition metals like gold or zinc. mdpi.com For instance, N-propargylamides can react with trifluoropyruvates in the presence of a zinc catalyst to yield trifluoromethyl-substituted oxazoles. mdpi.com The synthesis of oxazoles from N-acyl-β-hydroxyamino acid derivatives has also been reported, proceeding through N-acyldehydroamino acids which are then treated with iodine and a base. uminho.pt Furthermore, a series of novel 1,2-oxazole-4-carboxylate derivatives have been synthesized from the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov

A study detailed the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, which were evaluated for their activity against Trypanosoma brucei rhodesiense. nih.gov In this work, 2-(2-Benzamido)ethyl-4-phenylthiazole and its analogs were synthesized, and a urea derivative, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, was identified as a highly potent and selective agent. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Investigation of Solvent Systems and Their Influence

The choice of solvent can significantly impact the outcome of the synthesis of this compound and its analogs, influencing reaction rates and product yields. In the N-alkylation of amines with alcohols, the solvent's polarity and its ability to dissolve the reactants and catalysts are crucial factors. For the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, a related compound, polar solvents are preferred. google.com Ethanol and methyl ethyl ketone are highlighted as cost-effective options. google.com The reaction can also be conducted in an inert organic solvent that dissolves the reactants and hydrogen, with alcohols like methanol (B129727) being a preferred choice. google.com

In the context of byproduct formation during the N-benzylation of isatoic anhydride (B1165640), a screening of various solvents including acetone, ethyl acetate, acetonitrile (B52724) (ACN), dimethylformamide (DMF), dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF) was conducted. nih.gov The results indicated that DMAc, DMF, and THF were more compatible with the synthesis, with DMAc providing the highest product yield of 52%. nih.gov This underscores the importance of solvent selection in optimizing the desired reaction pathway and minimizing side reactions.

The effect of the solvent on the reaction of primary amines with carbon dioxide has also been investigated. mdpi.com In aprotic solvents like acetonitrile, THF, ethyl acetate, acetone, dichloromethane, or 1,4-dioxane, the reaction of 1-(4-bromophenyl)ethan-1-amine with CO2 yields the corresponding ammonium carbamate as an insoluble solid. mdpi.com However, in a protic solvent like methanol, both the ammonium carbamate and ammonium methylcarbonate (B8334205) are formed in approximately equal amounts. mdpi.com In solvents like DMSO or DMF, the carbamic acid is the primary product. mdpi.com

Role of Basic Reagents and Catalysts

Basic reagents and catalysts are fundamental to many synthetic strategies for N-alkylation and the formation of related derivatives. In the synthesis of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, the reaction is preferably carried out in the presence of a mineral or organic base. google.com Potassium carbonate (K2CO3) is a commonly used inorganic base for this transformation. google.com The reaction can also be performed with aqueous sodium hydroxide (B78521) (NaOH) solution. google.com

The N-alkylation of amines with alcohols is often catalyzed by transition metal complexes. Defined PNP manganese pincer complexes have been shown to be efficient catalysts for the selective N-alkylation of amines with alcohols. nih.gov This catalytic system operates under mild conditions and tolerates a variety of functional groups. nih.gov The presence of a base is crucial for the activation of these pre-catalysts; deprotonation of the coordinated amine is believed to be a key step. nih.gov Nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have also been used to catalyze the N-alkylation and N-methylation of amines with alcohols, with KOtBu being used as the base. nih.gov

In the synthesis of urea derivatives from the reaction of isatoic anhydride with 4-chlorobenzyl chloride, sodium hydride (NaH), a strong base, was used. nih.gov However, the use of a strong base under high-temperature conditions can lead to the opening of the isatoic anhydride ring and the formation of byproducts. nih.gov For the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines, potassium phosphate (B84403) (K3PO4) has been used as the base in conjunction with a hypervalent iodine reagent as the coupling mediator. mdpi.com

The choice of catalyst is also critical in hydrogenation reactions. For the preparation of N-(2-chloro-benzyl)(2-thienyl)-2-ethyl amine by reacting thiophene-2 (B1682437) acetonitrile with 2-chloro benzylamine (B48309) in the presence of hydrogen, a hydrogenation catalyst is required. google.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The synthesis of specific stereoisomers of this compound and its analogs is of significant interest, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to directly produce a single enantiomer, while enantiomeric resolution separates a racemic mixture into its constituent enantiomers.

Diastereomeric Derivatization for Enantiomer Separation

A common indirect method for separating enantiomers is through diastereomeric derivatization. researchgate.netdntb.gov.ua This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography techniques. researchgate.net A variety of chiral derivatizing agents are commercially available, making this a viable approach. researchgate.net

Examples of chiral derivatizing agents for amines include:

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) nih.gov

(R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) researchgate.net

o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-isobutyryl-l-cysteine (IBLC) or N,N-dimethyl-l-cysteine (DiCys) researchgate.net

4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole sigmaaldrich.com

The choice of derivatizing agent can influence the separation efficiency and the sensitivity of detection. tcichemicals.com After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original amine.

Chiral Chromatography Approaches

Direct separation of enantiomers can be achieved using chiral chromatography, primarily through the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). csfarmacie.cz This method avoids the need for derivatization. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of chiral compounds. nih.govnih.gov

The separation mechanism on these CSPs involves various interactions between the analyte and the chiral selector, including hydrogen bonding, dipole-dipole interactions, and π-π interactions. nih.gov The choice of mobile phase is critical for achieving good separation. Normal-phase (e.g., n-hexane/2-propanol) and polar organic modes (e.g., methanol, acetonitrile) are commonly employed. nih.govnih.gov The addition of acidic or basic modifiers, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), to the mobile phase can significantly influence the retention and resolution of enantiomers. nih.gov For instance, the best separation of the enantiomers of N-benzyl-alpha-methyl-benzylamine was achieved on an amylose tris(3,5-dimethylphenylcarbamate) CSP with TFA as an additive in the mobile phase. nih.gov

The development of new CSPs and the optimization of mobile phase compositions continue to enhance the efficiency and applicability of chiral chromatography for the resolution of enantiomers. csfarmacie.czmdpi.com

Sophisticated Analytical Methodologies for Characterization and Quantification of N 2 Chlorobenzyl N Ethylamine

Chromatographic Separation Techniques

Chromatography is fundamental for separating N-(2-chlorobenzyl)-N-ethylamine from impurities, including its structural isomers, which is often crucial in pharmaceutical and forensic analysis.

High-Performance Liquid Chromatography (HPLC) for Regioisomer and Enantiomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving complex mixtures. For this compound, specific HPLC methods are required to distinguish it from its regioisomers (where the chlorine atom is on the 3- or 4-position of the benzyl (B1604629) ring) and to separate its potential enantiomers.

Regioisomer Separation: The separation of the 2-chloro, 3-chloro, and 4-chloro regioisomers can be effectively achieved using reversed-phase HPLC. tandfonline.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The subtle differences in the polarity and spatial arrangement of the chloro-substituents on the benzyl ring influence their retention times on the column, allowing for their separation and quantification. tandfonline.com

Enantiomeric Separation: Since this compound may exist as a pair of enantiomers, determining the enantiomeric composition is often necessary. This is typically accomplished by normal-phase chromatography after a process called diastereomeric derivatization. tandfonline.com A chiral derivatizing agent is reacted with the amine to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard (achiral) HPLC column.

Table 1: HPLC Parameters for Isomer Analysis

Parameter Regioisomer Analysis (Reversed-Phase) Enantiomer Analysis (Normal-Phase after Derivatization)
Column Type µBondapak C18 Silica or other normal-phase packing
Mobile Phase Methanol (B129727), water, and acetic acid (e.g., 65:34:1) Non-polar solvents like hexane (B92381) and isopropanol
Detection UV at a specific wavelength (e.g., 254 nm) UV at a specific wavelength

| Principle | Separation based on polarity differences between isomers. | Separation of diastereomeric derivatives. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. waters.com The gas chromatograph separates the compound from any volatile impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. The electron impact (EI) mass spectrum is characterized by specific fragments that confirm the structure. A key fragment is the chlorobenzyl cation (m/z 125), which is often the base peak. tandfonline.com Another significant fragment arises from the cleavage of the bond alpha to the nitrogen atom. This combination of chromatographic separation and mass-based identification makes GC-MS an invaluable tool for identity confirmation. tandfonline.comusgs.gov

Table 2: Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Proposed Fragment Identity Significance
183/185 [M]+ Molecular Ion Confirms the molecular weight of the compound (Isotope pattern due to 35Cl/37Cl).
125/127 [C7H6Cl]+ Chlorobenzyl cation Confirms the presence of the 2-chlorobenzyl group (Base Peak).

Advanced Spectroscopic Characterization

Spectroscopic methods probe the molecular structure at a fundamental level, providing detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. ipb.ptethernet.edu.et

For this compound, a combination of 1D and 2D NMR experiments would be used:

¹H NMR: This experiment identifies the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. One would expect to see distinct signals for the protons on the ethyl group (a triplet and a quartet) and the protons of the chlorobenzyl group (aromatic and methylene (B1212753) protons). docbrown.info

¹³C NMR: This provides information on the different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₂- ~2.6 (quartet) ~48
Ethyl -CH₃ ~1.1 (triplet) ~12
Benzyl -CH₂- ~3.7 (singlet) ~55
Aromatic C-Cl N/A ~134

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. libretexts.orglibretexts.org

As a tertiary amine, it will not show the N-H stretching bands that are characteristic of primary and secondary amines. openstax.org Key expected absorptions include:

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and benzyl groups appear just below 3000 cm⁻¹.

C-N stretching: This vibration for tertiary amines typically occurs in the fingerprint region, around 1250-1020 cm⁻¹.

Aromatic C=C bending: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the benzene (B151609) ring.

C-Cl stretching: The carbon-chlorine bond stretch is expected in the 800-600 cm⁻¹ range.

Out-of-plane (OOP) bending: A strong band in the 780-740 cm⁻¹ region would be indicative of ortho-disubstitution on the benzene ring.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (Ethyl, Benzyl)
1600-1450 C=C Bending Aromatic Ring
1250-1020 C-N Stretch Tertiary Amine

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. nih.gov This accuracy allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass.

For this compound, HR-MS can distinguish its molecular formula, C₉H₁₂ClN, from other formulas that might have the same nominal mass. By comparing the experimentally measured accurate mass to the theoretical exact mass calculated for the proposed formula, the identity of the compound can be confirmed with very high confidence. This technique is invaluable for confirming the identity of new compounds or for verifying the composition of standards.

Table 5: HR-MS Data for this compound

Parameter Information
Molecular Formula C₉H₁₂³⁵ClN
Nominal Mass 183
Theoretical Exact Mass (Monoisotopic) 183.0658

| Information Obtained | Unambiguous confirmation of the elemental composition by matching the measured accurate mass to the theoretical value. |


Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, a secondary amine, this typically involves reacting it with a specialized reagent to attach a moiety that is highly responsive to a specific detector, thereby increasing sensitivity and selectivity. This can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization is the more common approach, offering advantages such as flexibility in reaction conditions and the removal of excess reagent before analysis, preventing potential interference. mdpi.com The reaction converts this compound into a stable derivative that can be easily separated and detected.

Several classes of reagents are effective for derivatizing secondary amines for High-Performance Liquid Chromatography (HPLC) analysis:

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : Introduced by Ghosh and Whitehouse, NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives. mdpi.com The reaction is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH to facilitate the nucleophilic substitution. The resulting derivative of this compound can be detected with high sensitivity using a fluorescence detector (FLD).

Chloroformate Reagents : Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2-(9-Carbazole)-ethyl-chloroformate (CEOC) are widely used. nih.govresearchgate.net FMOC-Cl reacts with secondary amines to form stable, fluorescent carbamates. thermofisher.com Similarly, CEOC forms highly fluorescent derivatives with aromatic amines, and its principles can be applied to this compound, allowing for detection at low concentrations. researchgate.net

Dansyl Chloride : 1-Dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) is a classic reagent that reacts with secondary amines to produce stable, fluorescent sulfonamide adducts, enabling sensitive detection in HPLC-FLD systems. nih.gov

Post-column derivatization involves adding the reagent to the column effluent after chromatographic separation. While this method avoids altering the analyte's native chromatographic behavior, it requires specialized hardware to ensure rapid and reproducible mixing and reaction before the analyte reaches the detector. For a compound like this compound, this could involve reagents like o-phthalaldehyde (B127526) (OPA) when combined with a primary amine for specific reaction schemes, though OPA itself is primarily for primary amines. thermofisher.com

For Gas Chromatography (GC) analysis, derivatization is often used to improve thermal stability and volatility. Silylation reagents can be employed, though acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is also common for amines, creating derivatives with excellent electron-capture properties for detection by an electron capture detector (ECD) or for mass spectrometric analysis.

Table 1: Common Derivatization Reagents for Secondary Amines

Reagent Name Abbreviation Typical Detector Advantages
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole NBD-Cl Fluorescence (FLD) High sensitivity, good reactivity with secondary amines. mdpi.com
9-Fluorenylmethyl chloroformate FMOC-Cl Fluorescence (FLD) Forms stable, highly fluorescent derivatives. nih.govthermofisher.com
1-Dimethylaminonaphthalene-5-sulfonyl chloride Dansyl-Cl Fluorescence (FLD) / UV Well-established, produces stable and sensitive derivatives. nih.gov

This compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers). Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated on standard chromatographic columns. Chiral Derivatizing Reagents (CDRs) are enantiomerically pure compounds that react with both enantiomers of the analyte to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using conventional, non-chiral chromatography (either GC or HPLC). nih.govresearchgate.net

The selection of a CDR depends on the functional group available on the analyte. For the secondary amine group in this compound, several types of CDRs are applicable:

Chiral Isocyanates : Reagents like (R)-(+)-α-methylbenzyl isocyanate or (S)-(−)-α-methylbenzyl isocyanate react with the amine to form diastereomeric urea (B33335) derivatives. sigmaaldrich.comalfa-chemistry.com These derivatives can then be separated by reversed-phase HPLC.

Marfey's Reagent and Analogs : 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, and its variants are highly effective for the chiral resolution of amines. researchgate.netsigmaaldrich.com The reagent reacts with the amine via nucleophilic aromatic substitution, forming stable diastereomeric adducts that can be readily separated by RP-HPLC and detected by UV-Vis due to the dinitrophenyl group.

Mosher's Acid Chloride : While primarily used for alcohols, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride) can also react with secondary amines to form diastereomeric amides, which can be analyzed by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com

The use of CDRs is a powerful tool for determining the enantiomeric composition or purity of a chiral compound like this compound in a research setting. nih.gov

Table 2: Examples of Chiral Derivatizing Reagents for Amines

Reagent Name Acronym/Abbreviation Analyte Functional Group Resulting Derivative
(R)-(+)-α-Methylbenzyl isocyanate - Amine Urea
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Amine Dinitrophenyl-alanine adduct

Quantitative Analysis and Impurity Profiling in Research Samples

Quantitative analysis of this compound in research samples, such as those from reaction monitoring or stability studies, is typically performed using HPLC or GC. After developing a suitable method, often involving the derivatization strategies discussed above, quantification is achieved by creating a calibration curve from standards of known concentration and comparing the detector response of the sample to this curve. The use of an internal standard is highly recommended to improve precision and accuracy by correcting for variations in sample preparation and injection volume.

Impurity profiling is the identification and quantification of all potential impurities present in a sample. For this compound, impurities can originate from several sources, including the synthetic route, subsequent degradation, or storage. A comprehensive impurity profile is critical for understanding the true nature of a research sample.

Based on common synthetic pathways for secondary amines, potential process-related impurities for this compound could include:

Unreacted Starting Materials : Such as 2-chlorobenzylamine (B130927), 2-chlorobenzaldehyde (B119727), or ethylamine (B1201723).

Reagent-Related Impurities : Residual catalysts, bases, or solvents used during the synthesis.

Side-Reaction Products :

Over-alkylation Products : Formation of a tertiary amine if a second ethyl group is added.

Imine Intermediates : If the synthesis proceeds via reductive amination of 2-chlorobenzaldehyde with ethylamine, residual imine may be present.

Related Congeners : Impurities from related starting materials, for example, the presence of 3- or 4-chlorobenzylamine (B54526) in the 2-chlorobenzylamine starting material would lead to the formation of N-(3-chlorobenzyl)-N-ethylamine or N-(4-chlorobenzyl)-N-ethylamine.

Techniques such as HPLC with mass spectrometry (LC-MS) or GC-MS are indispensable for impurity profiling. These methods provide not only retention time data for quantification but also mass spectral data that can be used to elucidate the structures of unknown impurities. rsc.org The principles used for identifying impurities in related compounds, such as other substituted phenethylamines or pharmaceutical intermediates, are directly applicable to the analysis of this compound. nih.govgoogle.com

Table 3: Potential Impurities in Research Samples of this compound

Impurity Type Potential Compound Name Likely Origin
Starting Material 2-Chlorobenzylamine Incomplete reaction during alkylation.
Starting Material 2-Chlorobenzaldehyde Incomplete reaction during reductive amination.
Side-Product N-(2-chlorobenzyl)-N,N-diethylamine Over-alkylation of the secondary amine product.
Side-Product N,N'-bis(2-chlorobenzyl)ethylamine Reaction of the product with another molecule of 2-chlorobenzyl halide.

Structure Activity Relationship Sar Studies and Structural Determinants of Biological Function

Influence of Aromatic Substitution Patterns on Biological Potency

The nature and position of substituents on the benzyl (B1604629) ring of N-benzyl phenethylamine (B48288) derivatives are critical determinants of their biological activity.

The presence of halogen substituents on the benzyl ring significantly impacts the biological potency of N-benzyl phenethylamine derivatives. Research on a series of these compounds has shown that halogen substitution is a key factor in their interaction with serotonin (B10506) receptors. For instance, in a study of xanthone (B1684191) derivatives with halogenated benzyl groups, the presence of these substituents was found to be important for their antioxidant and anti-inflammatory activities. nih.gov Specifically, a compound with two brominated benzyl groups attached to a butoxy amine substituent demonstrated notable anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. nih.gov

In the context of N-benzyl phenethylamines, nonpolar substituents like halogens on the phenethylamine ring have been shown to increase affinity for serotonin receptors. nih.gov While direct SAR data for the 2-chloro substitution on the N-benzyl group of N-(2-chlorobenzyl)-N-ethylamine is not extensively detailed in the provided results, the general principle is that the electronic properties and steric bulk of the halogen play a crucial role. The position of the halogen is also vital; for example, substitutions at different positions on the aromatic ring can lead to variations in receptor binding and functional activity.

Substituents other than halogens, such as alkyl and methoxy (B1213986) groups, also have a pronounced effect on the biological activity of N-benzyl phenethylamine derivatives.

Alkyl Groups: The introduction of alkyl groups on the aromatic ring can influence receptor affinity and functional activity. Studies on psychedelic phenethylamines have revealed that short alkyl chains (1–4 carbons) in the 4-position of the phenethylamine ring act as agonists at the 5-HT2A receptor, while longer alkyl chains tend to be antagonists. nih.gov There is a correlation between the lipophilic nature of the substituent and binding affinity. nih.gov For instance, in one series, a decrease in functional activity was observed as the size of the 4-substituent increased from a methyl to a propyl group. nih.gov

Methoxy Groups: Methoxy substituents have also been shown to modulate biological activity. In a comparative study, N-(2-methoxybenzyl) substituted compounds were found to be less active and less selective as 5-HT2A agonists compared to their N-(2-hydroxybenzyl) counterparts. nih.gov The position of the methoxy group can also have paradoxical effects on properties like lipophilicity, which in turn affects biological activity. For example, a 6-methoxy group on a benzamide (B126) ring was found to decrease lipophilicity, while an additional ortho-methoxy group had the opposite effect due to steric hindrance preventing a coplanar conformation. nih.gov

The following table summarizes the effects of various substituents on the biological activity of N-benzyl phenethylamine derivatives based on available research.

SubstituentPositionEffect on Biological ActivityReference
Halogens (e.g., Bromo)Benzyl groupImportant for anti-inflammatory activity nih.gov
Halogens4-position of phenethylamine ringIncrease receptor affinity nih.gov
Short Alkyl Chains (1-4 carbons)4-position of phenethylamine ringAgonist activity at 5-HT2A receptor nih.gov
Long Alkyl Chains4-position of phenethylamine ringAntagonist activity at 5-HT2A receptor nih.gov
MethoxyN-(2-methoxybenzyl)Less active and less selective 5-HT2A agonists nih.gov

Impact of N-Alkylation and Side Chain Modifications

Modifications to the N-alkyl side chain of N-benzyl phenethylamine derivatives are a key strategy for tuning their pharmacological properties. The process of N-alkylation, which involves the introduction of an alkyl group to a nitrogen atom, can significantly alter a compound's biological activity. researchgate.netgsconlinepress.com

In the context of N-benzyl phenethylamines, the nature of the N-benzyl substituent itself has a profound impact. For example, N-benzyl substitution on psychedelic phenethylamines like 2C-B has been shown to significantly increase both binding affinity and functional activity at the 5-HT2A receptor. nih.govacs.org

Studies on other classes of compounds also highlight the importance of N-alkylation. For instance, the N-alkylation of 2-benzylthiopyrimidine derivatives was found to enhance their antibacterial effect on certain strains. researchgate.net Similarly, the synthesis and evaluation of N-alkyl and N-aryl piperazine (B1678402) derivatives revealed significant antibacterial activity. nih.gov

Stereochemical Configuration and Enantioselectivity in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. This is because biological receptors are often chiral, meaning they can differentiate between different stereoisomers (enantiomers and diastereomers) of a drug molecule.

For N-benzyl amine derivatives, stereochemistry plays a crucial role in their interactions. For example, N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine has been shown to undergo stereospecific cycloaddition reactions, indicating that the spatial arrangement of the molecule dictates its reactivity. orgsyn.org

In a study on steviol (B1681142) derivatives, the stereoselectivity of reactions was enhanced by activating the compound toward ring opening. nih.gov This highlights how controlling the stereochemical outcome of a synthesis can be critical for obtaining the desired biologically active compound. While specific studies on the enantioselectivity of this compound were not found in the provided search results, it is a general principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different potencies and even different pharmacological effects. If a chiral center exists in the molecule, it is highly likely that one enantiomer will have a higher affinity for its biological target than the other.

Correlation of Structural Features with Receptor Binding Affinity and Functional Outcomes

The structural features of N-benzyl phenethylamine derivatives are directly correlated with their binding affinity for receptors and their subsequent functional effects (e.g., agonist or antagonist activity).

Systematic SAR studies have demonstrated that N-benzyl substitution on phenethylamine agonists generally leads to a significant increase in both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. acs.org Many of these derivatives exhibit high affinity for the 5-HT2A receptor, with some showing subnanomolar binding affinities. nih.govacs.org

The substituents on both the phenethylamine and the N-benzyl parts of the molecule influence receptor binding and functional activity. For example, while many compounds show high affinity, their functional potency can vary over a wider range. acs.org Selectivity for a particular receptor subtype is also heavily influenced by the substitution pattern. For instance, one compound in a study showed a 100-fold selectivity for the 5-HT2A receptor in binding assays, while another was over 400-fold selective in a functional assay. nih.govacs.org

The following table presents data on the binding affinity and functional activity of selected N-benzyl phenethylamine derivatives, illustrating the correlation between structure and biological outcomes.

CompoundN-Benzyl SubstituentPhenethylamine Substituent5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)Reference
1b2-Hydroxybenzyl2,5-Dimethoxy-4-bromophenethylamineNot specified0.074 nih.govacs.org
8b2-Hydroxybenzyl2,5-Dimethoxy-4-ethylphenethylamine0.29Not specified nih.govacs.org
6b2-Hydroxybenzyl2,5-Dimethoxy-4-propylphenethylamineNot specifiedNot specified, but showed 100-fold selectivity nih.govacs.org
1a-12a2-MethoxybenzylVariousGenerally lower affinityGenerally lower potency and selectivity nih.gov

These findings underscore the principle that subtle changes in the molecular structure of N-benzyl phenethylamine derivatives can lead to significant alterations in their pharmacological profiles, affecting their receptor binding affinity, functional activity, and selectivity.

Computational Chemistry and in Silico Molecular Modeling of N 2 Chlorobenzyl N Ethylamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to describe the distribution of electrons and predict a molecule's geometry, energy, and electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. nih.govnih.gov The process begins with geometry optimization, where DFT calculations systematically alter the molecule's geometry to find the most stable, lowest-energy three-dimensional structure. aps.org Functionals such as B3LYP, often paired with a basis set like 6-31G(d) or aug-cc-pVDZ, are commonly employed for this purpose. nih.govnih.gov

Once the optimized geometry is obtained, various electronic parameters can be calculated. These parameters provide insight into the molecule's stability, reactivity, and electronic behavior.

Illustrative Electronic Parameters for N-(2-chlorobenzyl)-N-ethylamine This table presents hypothetical data that would be typical for a molecule like this compound, as derived from DFT calculations.

ParameterIllustrative ValueDescription
Total Energy-815.4 HartreesThe total electronic energy of the molecule in its optimized state.
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule.
Ionization Potential8.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity0.9 eVThe energy released when an electron is added to the molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity.

Illustrative FMO Analysis for this compound This table contains representative values for FMO analysis. Actual values would be determined by specific DFT calculations.

OrbitalIllustrative Energy (eV)Description
HOMO-8.5 eVEnergy of the highest occupied molecular orbital.
LUMO-0.4 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)8.1 eVEnergy difference, indicating chemical stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. plos.orgnih.gov The simulation places the ligand into the binding site of a target protein and evaluates the interaction using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com A lower (more negative) docking score generally indicates a stronger, more favorable binding interaction. nih.gov

For a molecule like this compound, potential targets could include enzymes where similar benzylamine (B48309) structures are known to be active, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Illustrative Molecular Docking Results for this compound This table shows hypothetical docking scores against two common enzyme targets. These scores are for illustrative purposes only.

Target Protein (PDB ID)Illustrative Docking Score (kcal/mol)Potential Interaction Types
Monoamine Oxidase B (e.g., 2V5Z)-7.8Hydrophobic interactions with the benzyl (B1604629) ring, potential hydrogen bonding with the amine group.
Acetylcholinesterase (e.g., 4EY7)-8.2Pi-cation interactions with the aromatic ring, hydrophobic interactions within the active site gorge.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, like this compound, are flexible and can exist in multiple three-dimensional shapes, or conformations. scispace.comrsc.org Conformational analysis is the study of these different conformers and their relative energies. researchgate.netrsc.org Computational methods can systematically rotate the molecule's bonds to explore its conformational space and identify stable, low-energy conformers. acs.org

The results are often visualized as a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry (e.g., dihedral angles). scispace.com Identifying the global minimum (the most stable conformer) and other low-energy conformers is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

In Silico Prediction of Biological Activity and ADME Properties

Beyond binding to a target, a potential drug molecule must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. cambridge.orgcambridge.org In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process. slideshare.netmdpi.comresearchgate.net

These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined ADME properties. cambridge.org Key parameters include lipophilicity (logP), aqueous solubility, plasma protein binding (PPB), and adherence to medicinal chemistry guidelines like Lipinski's Rule of Five.

Illustrative In Silico ADME Profile for this compound This table presents a hypothetical ADME profile generated by computational models.

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight183.67 g/molWithin Lipinski's rule limit (<500), favors good absorption.
logP (Lipophilicity)2.8Indicates good membrane permeability (Lipinski's rule: ≤5).
Aqueous Solubility (logS)-3.1Suggests moderate solubility.
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesIndicates potential to cross into the central nervous system.
CYP450 2D6 InhibitorLikelyPotential for drug-drug interactions.

Metabolic Pathways and Biotransformation Studies of N 2 Chlorobenzyl N Ethylamine

Identification of In Vitro and In Vivo Metabolites

The metabolism of N-(2-chlorobenzyl)-N-ethylamine is expected to proceed through several key pathways, primarily involving enzymatic modifications of the ethyl and benzyl (B1604629) groups attached to the nitrogen atom, as well as the aromatic ring. Based on studies of analogous N-benzylethylamines, the primary metabolites would likely result from N-dealkylation and aromatic hydroxylation.

Expected Primary Metabolic Pathways:

N-Debenzylation: This pathway involves the cleavage of the bond between the nitrogen atom and the benzyl group, leading to the formation of N-ethylamine and 2-chlorobenzaldehyde (B119727). The aldehyde can be further metabolized.

N-Deethylation: This pathway involves the removal of the ethyl group, resulting in the formation of N-(2-chlorobenzyl)amine and acetaldehyde.

Aromatic Hydroxylation: The chlorobenzyl group may undergo hydroxylation at one of the open positions on the aromatic ring. This would result in the formation of phenolic metabolites.

N-Oxidation: The nitrogen atom in the ethylamine (B1201723) moiety could be oxidized to form an N-oxide derivative, a common pathway for tertiary amines. mdpi.com

Subsequent biotransformation of these primary metabolites is also anticipated. For instance, 2-chlorobenzaldehyde, a product of N-debenzylation, can be oxidized to 2-chlorobenzoic acid or reduced to 2-chlorobenzyl alcohol. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

The table below summarizes the expected primary metabolites of this compound based on the metabolism of analogous compounds.

Precursor CompoundExpected MetaboliteMetabolic Reaction
This compoundN-ethylamineN-Debenzylation
This compound2-ChlorobenzaldehydeN-Debenzylation
This compoundN-(2-chlorobenzyl)amineN-Deethylation
This compoundAcetaldehydeN-Deethylation
This compoundHydroxylated this compoundAromatic Hydroxylation
This compoundThis compound N-oxideN-Oxidation

Enzymatic Biotransformation Mechanisms (e.g., N-Dealkylation)

N-dealkylation is a fundamental and well-documented metabolic reaction for compounds containing alkylamino groups. nih.gov This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen (the carbon directly attached to the nitrogen). mdpi.com

For this compound, two primary N-dealkylation reactions can occur:

N-Debenzylation: The CYP enzyme would hydroxylate the methylene (B1212753) carbon of the benzyl group. This forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield N-ethylamine and 2-chlorobenzaldehyde.

N-Deethylation: Similarly, the CYP enzyme can hydroxylate the methylene carbon of the ethyl group. The resulting carbinolamine is also unstable and breaks down to form N-(2-chlorobenzyl)amine and acetaldehyde.

Studies on similar compounds, such as N-benzyl-N-methylaniline, have confirmed that N-dealkylation is a major metabolic pathway in in vitro hepatic microsomal incubations. nih.gov The relative ease of cleavage of different alkyl groups can vary, with factors such as steric hindrance and the electronic properties of the substituents influencing which dealkylation pathway is favored. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) enzymes, predominantly located in the liver, are the principal enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including N-alkylated amines. nih.gov The metabolism of this compound is expected to be mediated by various CYP isoforms.

While the specific CYP isoforms involved in the metabolism of this compound have not been directly identified, studies on analogous compounds provide strong indications. For instance, the metabolism of various secondary and tertiary amines has been shown to be catalyzed by isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19. mdpi.com The metabolism of N-benzyl-1-aminobenzotriazole has been shown to cause mechanism-based inactivation of CYP2B1. nih.gov

The involvement of multiple CYP isoforms suggests that the metabolic clearance of this compound could be influenced by genetic polymorphisms in these enzymes, as well as by the co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes. For example, potent inhibitors of CYP3A4, a major drug-metabolizing enzyme, could potentially slow the metabolism of this compound, leading to increased plasma concentrations.

The table below lists the major human CYP450 enzymes and their general role in drug metabolism, which are likely to be involved in the biotransformation of this compound.

Enzyme FamilyKey IsoformsGeneral Substrates and Significance
CYP1CYP1A2Metabolism of procarcinogens, aromatic amines, and some drugs.
CYP2CYP2C9, CYP2C19, CYP2D6Metabolism of a wide range of drugs; subject to significant genetic polymorphism.
CYP3CYP3A4, CYP3A5The most abundant CYP family in the human liver, responsible for the metabolism of over 50% of clinically used drugs.

Implications for Pharmacokinetic Research and Drug Design

A thorough understanding of the metabolic pathways of this compound has significant implications for both pharmacokinetic research and future drug design.

Pharmacokinetic Research:

Predicting Clearance and Half-Life: The rate and extent of metabolism, primarily through N-dealkylation and other oxidative pathways, will be a major determinant of the compound's clearance from the body and its biological half-life.

Understanding Drug-Drug Interactions: Identifying the specific CYP isoforms involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions. Co-administration with inhibitors or inducers of these enzymes could significantly alter its pharmacokinetic profile.

Assessing the Role of Metabolites: The metabolites of this compound may have their own pharmacological or toxicological activities. Therefore, characterizing their formation and subsequent elimination is essential for a complete understanding of the compound's effects.

Drug Design:

Modulating Metabolic Stability: For therapeutic applications, medicinal chemists can modify the structure of this compound to either enhance or reduce its metabolic rate. For example, introducing steric hindrance near the sites of metabolism or replacing metabolically labile groups can increase the compound's half-life.

Designing Prodrugs: The metabolic activation of a compound can be harnessed in prodrug design. A less active parent compound could be designed to be metabolized to a more active form in the body.

Avoiding Reactive Metabolites: Some metabolic pathways can lead to the formation of reactive metabolites that can cause toxicity. Understanding these pathways allows for the design of new compounds that avoid such bioactivation routes.

Mechanistic Toxicology and Safety Assessment Research on N 2 Chlorobenzyl N Ethylamine

Cellular and Molecular Mechanisms of Toxicity

Direct studies on the cellular and molecular toxicity of N-(2-chlorobenzyl)-N-ethylamine are not currently published. However, by examining related chemical structures, such as aromatic amines and N-benzylethylamines, potential toxicological pathways can be postulated.

Aromatic amines are a class of compounds known for their potential to undergo metabolic activation to reactive intermediates that can exert toxic effects. This process often involves cytochrome P450 enzymes in the liver, which can hydroxylate the aromatic ring or the N-alkyl group. These metabolites can then be further conjugated or oxidized to form reactive electrophilic species, such as nitrenium ions. These reactive intermediates are capable of covalently binding to cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.

For instance, studies on N,N-dimethylaniline have shown that it undergoes metabolic activation leading to the formation of reactive metabolites that can cause cellular damage. While this compound has a different substitution pattern, the presence of the aromatic ring and the ethylamine (B1201723) group suggests that similar metabolic pathways could be relevant.

The presence of a chlorine atom on the benzyl (B1604629) group can also influence its metabolic fate and toxicity. Chlorinated aromatic compounds can sometimes be metabolized to reactive quinone-like structures, which can participate in redox cycling. This process can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress is a well-established mechanism of cellular injury, causing damage to DNA, proteins, and cell membranes, and can trigger apoptotic or necrotic cell death pathways.

Furthermore, some N-benzyl-substituted compounds, like the NBOMe series of hallucinogens (N-benzylphenethylamines), have been shown to exert neurotoxic and cardiotoxic effects. While the specific substitutions in the NBOMe series are different, the shared N-benzylamine scaffold suggests that this compound could potentially interact with neurotransmitter receptors or ion channels, although this is highly speculative without direct experimental evidence.

Genotoxicity and Mutagenicity Investigations

There are no specific genotoxicity or mutagenicity studies available for this compound. However, the class of aromatic amines, to which this compound belongs, has been extensively studied for its genotoxic potential. Many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects.

The standard assay for mutagenicity is the Ames test, which uses strains of Salmonella typhimurium to detect gene mutations. Aromatic amines are often positive in this test, particularly in the presence of a liver S9 fraction, which provides the necessary metabolic enzymes for their activation to DNA-reactive species.

Predictive models for the genotoxicity of aromatic and secondary amines have been developed based on their chemical structure. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, utilize various molecular descriptors to predict the likelihood of a compound being genotoxic. For aromatic amines, the formation of a stable nitrenium ion is often a key factor in their mutagenicity. imrpress.com The presence of the 2-chlorobenzyl group in this compound would influence the electronic properties of the molecule and thus its potential to form such reactive intermediates.

Binary QSAR models have been developed to classify aromatic and secondary amines as genotoxic or non-genotoxic based on structural features. nih.govacs.org These models consider factors like topology, geometric and electronic properties, and polar surface area. nih.govacs.org While a specific prediction for this compound is not available, its structural alerts (the aromatic amine moiety) would likely flag it for potential genotoxicity in such predictive systems.

Predictive Model TypeKey PrinciplesRelevance to this compound
QSAR for Aromatic Amines Predicts mutagenicity based on molecular descriptors and the stability of reactive intermediates like nitrenium ions. imrpress.comThe aromatic amine structure suggests potential for metabolic activation and genotoxicity. The chloro-substitution would be a key parameter in any predictive model.
SOS Chromotest Models Classifies compounds as genotoxic based on their ability to induce the SOS DNA repair system in E. coli. nih.govacs.orgAs a secondary aromatic amine, it falls into the chemical class for which these models are developed.
Machine Learning Models Utilize algorithms to learn from large datasets of tested compounds to predict the mutagenicity of new chemicals. oup.comThe structural features of this compound could be used as input for such models to estimate its mutagenic potential.

Structure-Toxicity Relationships and Predictive Models

The principle of Structure-Activity Relationship (SAR) is fundamental in toxicology, stating that the biological activity of a chemical is a function of its molecular structure. iloencyclopaedia.org For this compound, several structural features are pertinent to its potential toxicity.

The Aromatic Amine Core: As discussed, this is a well-known toxicophore, often associated with genotoxicity and carcinogenicity after metabolic activation.

The N-ethyl Group: The length and branching of the N-alkyl chain can influence the rate and site of metabolism, thereby modulating toxicity.

The 2-chlorobenzyl Group: The chlorine atom at the ortho position of the benzyl ring is an important feature. Halogenation can affect the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It can also create specific metabolic pathways that may lead to the formation of unique and potentially toxic metabolites.

QSAR models are computational tools that formalize these relationships to predict the toxicity of untested chemicals. nih.gov For aromatic amines, these models have been used to predict endpoints such as mutagenicity and carcinogenicity with varying degrees of success. oup.comnih.gov The development of such models relies on large datasets of experimentally tested compounds. imrpress.com

Structural FeaturePotential Toxicological ImplicationAnalogous Compound(s) with Similar Feature
Secondary Aromatic Amine Metabolic activation to genotoxic species. nih.govN-Ethylaniline
Chlorinated Aromatic Ring Altered metabolism, potential for formation of reactive intermediates, and persistence. nih.gov2-Chloroaniline
N-benzyl Group Potential for interaction with neurological or cardiovascular systems. wikipedia.orgN-Benzylethylamine

Environmental Toxicology and Ecotoxicological Implications (General Principles)

The environmental fate and ecotoxicity of this compound have not been specifically studied. However, general principles of environmental toxicology can be applied to predict its potential environmental impact.

The environmental distribution of a chemical is governed by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The presence of the chlorobenzyl group would likely increase its lipophilicity (higher Kow) compared to a non-halogenated analogue, suggesting a potential for bioaccumulation in aquatic organisms.

The persistence of the compound in the environment is another key consideration. Chlorinated aromatic compounds can be resistant to biodegradation. nih.gov The chlorine atom can make the aromatic ring less susceptible to microbial degradation, potentially leading to a longer environmental half-life.

The toxicity to aquatic organisms is a major component of ecotoxicological assessment. Aromatic amines can be toxic to various aquatic species. The mode of action can vary, but it often involves non-specific narcosis or more specific interactions with physiological processes. Given the potential for this compound to be a biologically active molecule, its release into the environment could pose a risk to aquatic ecosystems.

Ionic liquids, which are organic salts, are also a subject of environmental concern due to their water solubility and potential toxicity to aquatic life. nih.gov While this compound is not an ionic liquid, this research highlights the importance of considering the environmental impact of novel chemical structures.

Environmental Fate and Degradation Mechanisms of N 2 Chlorobenzyl N Ethylamine

Persistence and Environmental Half-lives in Various Compartments

Specific data regarding the persistence and environmental half-lives of N-(2-chlorobenzyl)-N-ethylamine in soil, water, or air are not available in the public domain. However, information on analogous compounds suggests that their persistence can vary. For instance, benzylamine (B48309) has been reported to undergo biodegradation, which would limit its persistence in environments with competent microbial populations nih.gov.

Compound Compartment Persistence/Half-life Data Source
BenzylamineGeneral EnvironmentSubject to biodegradation, suggesting limited persistence. nih.gov nih.gov
This compoundSoil, Water, AirData not available-

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Direct photolysis of benzylamine by sunlight is not expected as it does not absorb light at wavelengths greater than 290 nm nih.gov. Similarly, hydrolysis is not considered a significant degradation pathway for benzylamine under typical environmental conditions due to the absence of hydrolyzable functional groups nih.gov.

However, abiotic degradation can occur through other processes. For example, studies on the chlorination of wastewater, a common disinfection process, have shown that benzylamines can be degraded rsc.org. The primary degradation pathway involves the transfer of chlorine to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine. This imine can then be hydrolyzed to form an aldehyde and a lower-order amine rsc.org. In the case of this compound, this could potentially lead to the formation of 2-chlorobenzaldehyde (B119727) and ethylamine (B1201723).

Analogous Compound Abiotic Pathway Key Findings Source
BenzylamineChlorinationForms benzaldehyde (B42025). rsc.org rsc.org
N-methylbenzylamineChlorinationForms benzaldehyde and monomethylamine, or formaldehyde (B43269) and benzylamine. rsc.org rsc.org
N,N-dimethylbenzylamineChlorinationForms benzaldehyde and dimethylamine, or formaldehyde and N-methylbenzylamine. rsc.org rsc.org
BenzylaminePhotolysis/HydrolysisNot expected to be significant degradation pathways. nih.gov nih.gov

Biotic Degradation Mechanisms (e.g., Biodegradation) in Environmental Systems

The biodegradation of benzylamine and its derivatives has been observed in several studies. Bacteria are known to play a role in the degradation of these compounds. For example, Aeromonas hydrophila has been shown to degrade benzyldimethylalkylammonium chloride, a compound containing a benzylamine moiety, utilizing it as a source of carbon and energy researchgate.net. The degradation pathway involved the formation of benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid researchgate.net.

Another study on the anaerobic biodegradation of N-methylbenzylamine and N,N-dimethylbenzylamine found that while N-methylbenzylamine was resistant to biodegradation, N,N-dimethylbenzylamine underwent significant degradation nih.gov. This suggests that the substitution pattern on the nitrogen atom can influence the susceptibility to microbial attack. Benzylamine itself is known to be degraded biologically by the enzyme monoamine oxidase B, which converts it to benzaldehyde wikipedia.org.

Analogous Compound/Group Biotic Process Key Findings Source
BenzylamineMicrobial DegradationDegraded by monoamine oxidase B to benzaldehyde. wikipedia.org wikipedia.org
Benzyldimethylalkylammonium chlorideBacterial DegradationDegraded by Aeromonas hydrophila via cleavage of the C-N bond and subsequent demethylation and deamination. researchgate.net researchgate.net
N-methylbenzylamineAnaerobic BiodegradationResistant to biodegradation under the tested conditions. nih.gov nih.gov
N,N-dimethylbenzylamineAnaerobic BiodegradationSignificant biodegradation observed. nih.gov nih.gov

Identification and Fate of Environmental Transformation Products

Based on the degradation pathways of analogous compounds, several transformation products of this compound can be anticipated.

Abiotic degradation through chlorination could lead to the formation of 2-chlorobenzaldehyde and ethylamine via hydrolysis of an intermediate imine rsc.org.

Biotic degradation, based on pathways observed for similar compounds, could also yield 2-chlorobenzaldehyde as a key intermediate researchgate.netwikipedia.org. Further degradation of 2-chlorobenzaldehyde could lead to the formation of 2-chlorobenzoic acid researchgate.net. The ethylamine moiety would likely be mineralized or assimilated by microorganisms.

In environments where chloramination is used for disinfection, there is a potential for the formation of N-nitroso compounds. For instance, N,N-dimethylbenzylamine has been shown to form N-nitrosodimethylamine (NDMA) during chloramination rsc.org. While no direct evidence exists for this compound, the potential for formation of the corresponding nitrosamine, N-nitroso-N-(2-chlorobenzyl)ethylamine , under such conditions cannot be ruled out.

Potential Transformation Product Precursor/Pathway Source of Inference
2-chlorobenzaldehydeAbiotic (Chlorination), Biotic Degradation rsc.orgresearchgate.net
EthylamineAbiotic (Chlorination) rsc.org
2-chlorobenzoic acidBiotic Degradation (of 2-chlorobenzaldehyde) researchgate.net
N-nitroso-N-(2-chlorobenzyl)ethylamineAbiotic (Chloramination) rsc.org

Emerging Research Areas and Future Perspectives for N 2 Chlorobenzyl N Ethylamine

Role as Chemical Building Blocks for Complex Molecular Architectures

N-(2-chlorobenzyl)-N-ethylamine serves as a versatile building block in organic synthesis. enamine.netenamine.net Its secondary amine functionality allows for a variety of chemical transformations, making it a useful starting material for the construction of more complex molecules. It can be used in reactions such as acylation, alkylation, and the formation of heterocyclic compounds. wikipedia.orgchemguide.co.uk The presence of the 2-chlorobenzyl group provides a site for further functionalization or can influence the reactivity and properties of the final products.

Development of Novel Therapeutic Agents and Clinical Candidates

Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, it is an intermediate in the synthesis of compounds with antithrombotic activity. chemicalbook.com The structural motif of a substituted benzylamine (B48309) is found in various biologically active molecules. The development of new synthetic methodologies, such as efficient reductive amination procedures, facilitates the creation of libraries of related compounds for screening and the identification of new clinical candidates. d-nb.infolibretexts.org Some related benzothiazole (B30560) derivatives have shown promise as anticancer agents. nih.gov

Applications in Agrochemical and Specialty Chemical Innovation

The structural features of this compound suggest its potential use in the development of new agrochemicals. Many herbicides and pesticides contain substituted amine functionalities. wikipedia.org Its role as a synthetic intermediate allows for the creation of novel compounds that can be tested for their efficacy as agrochemicals. chemicalbook.com

Exploration in Advanced Materials Science (e.g., Polymer Chemistry)

Amines are known to be used in the synthesis of polymers and advanced materials. While specific applications of this compound in this area are not widely reported, its bifunctional nature (amine and chloro-aromatic) could be exploited in the design of new polymers with specific properties. The chlorine atom could be a site for cross-linking or further modification of the polymer chain.

Current Challenges and Future Research Trajectories

A key challenge is the development of more sustainable and atom-economical synthetic routes for the production of this compound and its derivatives. Future research will likely focus on the use of greener catalysts and reaction conditions. Further exploration of its potential in medicinal chemistry, agrochemistry, and materials science is warranted. The synthesis and evaluation of a wider range of derivatives could lead to the discovery of new compounds with valuable properties and applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-N-ethylamine, and how can purity be validated?

this compound can be synthesized via reductive amination between 2-chlorobenzaldehyde and ethylamine, followed by purification using column chromatography. Characterization typically involves 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the structure, as demonstrated for related chlorobenzyl derivatives (e.g., 1H^1 \text{H}-NMR (600 MHz, CDCl3_3) analysis of N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide) . Purity validation should include GC-MS or HPLC with a 95% threshold, as noted in commercial standards for structurally similar amines .

Q. How can researchers distinguish this compound from its structural analogs (e.g., methyl-substituted derivatives)?

Key analytical distinctions include:

  • Mass spectrometry : Molecular ion peaks at m/z 155.62 (C8 _8H10 _{10}ClN) confirm the ethyl-substituted backbone .
  • NMR shifts : Ethyl groups exhibit distinct triplet signals (~1.2 ppm for CH3 _3 and ~2.6 ppm for CH2 _2) in 1H^1 \text{H}-NMR, contrasting with methyl groups (singlet ~3.0 ppm) .
  • Retention times : HPLC methods optimized for aromatic amines can resolve ethyl vs. methyl analogs .

Q. What safety protocols are critical when handling this compound?

Follow hazard guidelines for chlorinated amines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation (potential respiratory irritant).
  • Store at 2–8°C under inert gas to minimize degradation .

Advanced Research Questions

Q. What methodological challenges arise in studying this compound’s receptor interactions, and how can they be addressed?

  • Challenge : Non-specific binding to σ₁ or NMDA receptors due to structural similarity to other arylalkylamines .
  • Solution : Competitive binding assays (e.g., radioligand displacement using 3H^3 \text{H}-Pentazocine for σ₁ receptors) with stringent controls. Dose-response curves can differentiate target vs. off-target effects .
  • Advanced technique : Molecular docking simulations to predict binding affinities, leveraging structural data from related compounds like 2-(2-phenyl-1,3-dioxan-4-yl)ethylamine derivatives .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved for this compound?

Contradictions may stem from:

  • Receptor subtype selectivity : Use knockout models or subtype-specific antagonists (e.g., BD-1063 for σ₁ receptors) to isolate effects .
  • Concentration-dependent activity : Perform full dose-response analyses (e.g., EC50 _{50}/IC50 _{50} determination) to identify biphasic responses .
  • Species differences : Compare rodent vs. human receptor isoforms in vitro .

Q. What modern synthetic strategies (e.g., microwave-assisted, flow chemistry) could improve yield or scalability?

  • Microwave-assisted synthesis : Reduces reaction time for reductive amination (e.g., 30 minutes at 100°C vs. 12 hours conventionally), as shown for imidazole derivatives .
  • Flow chemistry : Enables precise control of exothermic steps (e.g., NaBH4 _4 reduction) and scalability for gram-scale production .
  • Catalytic optimization : Palladium-catalyzed C–H borylation for meta-selective functionalization of benzylamine derivatives .

Method Development Questions

Q. How can researchers develop a robust LC-MS/MS method for quantifying this compound in biological matrices?

  • Column : C18 reverse-phase with 0.1% formic acid in water/acetonitrile gradient.
  • Ionization : ESI+ mode; monitor precursor ion m/z 156.1 → fragment ions (e.g., m/z 139.0 for Cl-benzyl loss).
  • Validation : Include matrix-matched calibration (plasma/brain homogenate) and assess recovery (>85%)/LOQ (<10 ng/mL) .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Stabilizers : Add 0.1% BHT to inhibit oxidation.
  • Packaging : Use amber vials under argon to block light/oxygen.
  • Temperature : Store at –20°C; avoid freeze-thaw cycles .

Data Interpretation

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be troubleshooted?

  • Dynamic effects : Rotameric equilibria in the ethyl group can cause complex splitting. Use variable-temperature NMR (e.g., 25°C to –40°C) to slow rotation and simplify spectra .
  • Impurity identification : Compare with spectra of known byproducts (e.g., N-ethyl-2-chloroaniline) .

Q. What computational tools are recommended for predicting the metabolic fate of this compound?

  • Software : SwissADME or ADMET Predictor™ for CYP450 metabolism (e.g., CYP3A4-mediated N-deethylation).
  • Validation : Cross-reference with in vitro microsomal assays and HPLC metabolite profiling .

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Feasible Synthetic Routes

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N-(2-chlorobenzyl)-N-ethylamine
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N-(2-chlorobenzyl)-N-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.